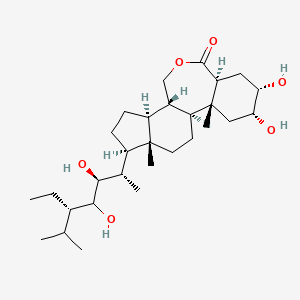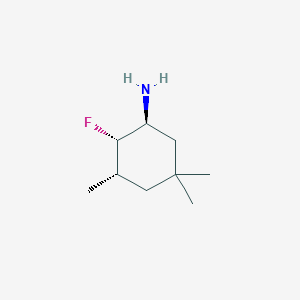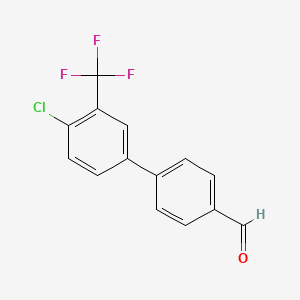![molecular formula C7H14N4S B13409346 (5-Tert-butyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine](/img/structure/B13409346.png)
(5-Tert-butyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Tert-butyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine is a chemical compound with the molecular formula C7H14N4S and a molecular weight of 186.28 g/mol It is characterized by the presence of a thiadiazine ring, which is a heterocyclic compound containing sulfur and nitrogen atoms
Vorbereitungsmethoden
The synthesis of (5-Tert-butyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine typically involves the reaction of tert-butylamine with thiocarbohydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the thiadiazine ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
(5-Tert-butyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group, such as alkyl or aryl groups, using reagents like alkyl halides or aryl halides.
Wissenschaftliche Forschungsanwendungen
(5-Tert-butyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiadiazine derivatives have shown promise.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (5-Tert-butyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.
Vergleich Mit ähnlichen Verbindungen
(5-Tert-butyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine can be compared with other thiadiazine derivatives, such as:
(5-Methyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine: Similar in structure but with a methyl group instead of a tert-butyl group, leading to different chemical and biological properties.
(5-Phenyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine: Contains a phenyl group, which can enhance its aromaticity and potential interactions with biological targets.
(5-Ethyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine: Features an ethyl group, which may influence its solubility and reactivity.
The uniqueness of this compound lies in its tert-butyl group, which provides steric hindrance and can affect its reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C7H14N4S |
|---|---|
Molekulargewicht |
186.28 g/mol |
IUPAC-Name |
(Z)-(5-tert-butyl-3,6-dihydro-1,3,4-thiadiazin-2-ylidene)hydrazine |
InChI |
InChI=1S/C7H14N4S/c1-7(2,3)5-4-12-6(9-8)11-10-5/h4,8H2,1-3H3,(H,9,11) |
InChI-Schlüssel |
JSYWCHPLHXPDFM-UHFFFAOYSA-N |
Isomerische SMILES |
CC(C)(C)C1=NN/C(=N/N)/SC1 |
Kanonische SMILES |
CC(C)(C)C1=NNC(=NN)SC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-fluoro-4-[4-(4-propylphenyl)phenyl]benzene](/img/structure/B13409275.png)
![2-(2-Mercapto-1H-benzo[d]imidazol-1-yl)-1-(2-methylindolin-1-yl)ethanone](/img/structure/B13409278.png)
![4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)-4H-phthalazin-2-ium-1-one](/img/structure/B13409283.png)
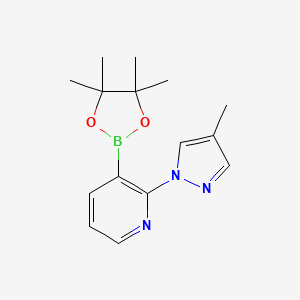
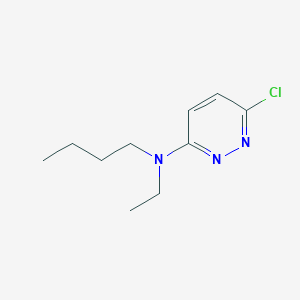
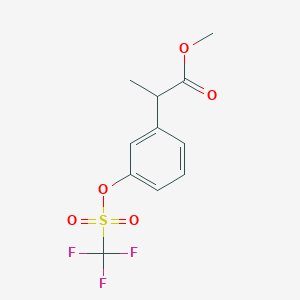
![7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonic acid](/img/structure/B13409307.png)
![1-Hexanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13409308.png)
![Dimethyl 4-(benzo[C][1,2,5]oxadiazol-4-YL)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B13409314.png)
